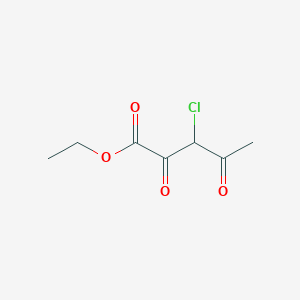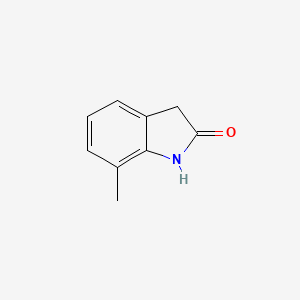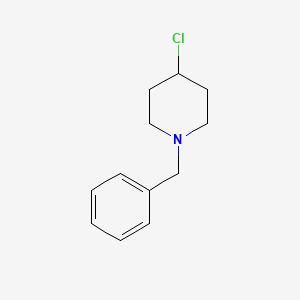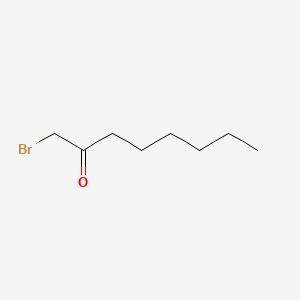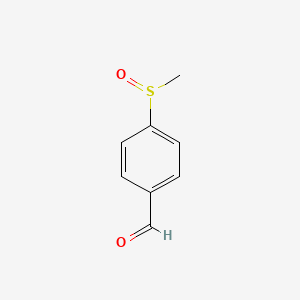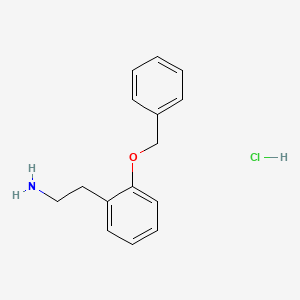
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share a phenyl moiety similar to benzeneethanamine, 2-(phenylmethoxy)-, involves cyclization of amino alcohols followed by demethylation to introduce catecholic moieties . Such synthetic routes are indicative of the complexity involved in the synthesis of benzeneethanamine derivatives and highlight the importance of careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of compounds related to benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, has been characterized using various techniques such as X-ray diffraction, IR-NMR spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed information on the molecular geometry, conformational flexibility, and electronic properties, which are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzeneethanamine derivatives can be inferred from studies on similar compounds. For example, the presence of methoxy and phenyl groups can influence the electronic distribution within the molecule, affecting its reactivity towards nucleophiles and electrophiles. The dopaminergic activity of benzazepines suggests that the compounds can undergo metabolic transformations in biological systems, which may include oxidation or demethylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, such as solubility, melting point, and stability, can be deduced from the properties of structurally similar compounds. For instance, the crystal structure of an anchored catechol ligand provides insights into the solid-state properties and potential intermolecular interactions, which are important for the compound's behavior in different environments . Additionally, the study of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzenes reveals the importance of the substituents' nature and position on the phenyl ring in determining the biological activity and physicochemical properties of these molecules .
Aplicaciones Científicas De Investigación
1. Analytical Chemistry and Detection
Benzeneethanamine derivatives, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), have been studied for their detection and quantification in clinical settings. An example includes a case study where a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for detecting 25B-NBOMe in serum and urine (Poklis et al., 2014).
2. Pharmacology
Certain benzeneethanamine derivatives have shown effects on voltage-dependent calcium channels. For example, McN-6186 (a compound structurally distinct from other Ca++ channel ligands) demonstrated an ability to block L-type Ca++ channels in heart cells preferentially over those found in GH3 cells (Rampe et al., 1989).
3. Synthesis and Chemistry
Research on benzeneethanamine derivatives also encompasses their synthesis and evaluation for various applications. For instance, Zhimin (2003) reported a method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis (Zhimin, 2003).
4. Medicinal Chemistry
Benzeneethanamine derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. This includes novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety (Kendre et al., 2015).
5. Biochemical Research
These compounds have also been used in biochemical research, such as in studies on the inhibition of platelet aggregation and antithrombotic properties. For instance, a series of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene derivatives were synthesized and evaluated for their ability to inhibit collagen-induced platelet aggregation and protect against thrombosis in mice (Kikumoto et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYDPSZQUJJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209919 |
Source


|
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
CAS RN |
61035-94-7 |
Source


|
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




